Xalacom - 852336-82-4

Xalacom

Catalog Number: EVT-1576844
CAS Number: 852336-82-4
Molecular Formula: C39H64N4O8S
Molecular Weight: 749 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Xalacom is classified as a combination medication within the pharmacological category of ophthalmic agents. Specifically, it falls under the subclass of beta-blockers and prostaglandin analogs. The active ingredients are sourced from established pharmaceutical compounds, with latanoprost derived from prostaglandin F2α and timolol maleate being a synthetic beta-blocker.

Synthesis Analysis

Methods and Technical Details

The synthesis of latanoprost involves the modification of prostaglandin F2α to enhance its ocular bioavailability and therapeutic efficacy. The production typically follows these steps:

  1. Starting Materials: The synthesis begins with commercially available prostaglandins, which undergo chemical modifications.
  2. Chemical Reactions: Key reactions include esterification to form the isopropyl ester, which is crucial for its prodrug status.
  3. Purification: The final product is purified through methods such as high-performance liquid chromatography (HPLC) to ensure chemical purity and stability.

Timolol maleate is synthesized through a different pathway, involving the reaction of specific amines with appropriate acid chlorides to yield the beta-blocker compound.

Molecular Structure Analysis

Structure and Data

The molecular structure of Xalacom can be described based on its individual components:

  • Latanoprost:
    • Molecular Formula: C20H27O4
    • Molecular Weight: 350.43 g/mol
    • Structure: Contains a carboxylic acid group and an isopropyl ester, which are essential for its biological activity.
  • Timolol Maleate:
    • Molecular Formula: C13H18N4O3S
    • Molecular Weight: 314.37 g/mol
    • Structure: Comprises a phenoxypropanolamine derivative that facilitates its action as a beta-blocker.

The combination results in a solution that maintains the pharmacological properties required for effective intraocular pressure reduction.

Chemical Reactions Analysis

Reactions and Technical Details

The active ingredients in Xalacom undergo several key reactions upon administration:

  1. Hydrolysis of Latanoprost: Upon application, latanoprost is hydrolyzed by esterases in the cornea to produce the active form, latanoprost acid, which exerts its effects on intraocular pressure.
  2. Beta-Adrenergic Blockade by Timolol: Timolol reduces aqueous humor production by blocking beta-adrenergic receptors in the ciliary body, contributing to lower intraocular pressure.

These reactions highlight the complementary mechanisms that enhance the therapeutic efficacy of Xalacom.

Mechanism of Action

Process and Data

Xalacom operates through two primary mechanisms:

  1. Increased Aqueous Humor Outflow (Latanoprost):
    • Latanoprost acts as a selective agonist at prostanoid FP receptors, leading to increased uveoscleral outflow of aqueous humor.
    • This mechanism does not significantly affect aqueous humor production, allowing for sustained pressure reduction.
  2. Decreased Aqueous Humor Production (Timolol):
    • Timolol reduces the production of aqueous humor by blocking beta-adrenergic receptors in the ciliary body.
    • The combined action results in a more substantial decrease in intraocular pressure compared to monotherapy with either agent.

Clinical studies indicate that Xalacom achieves significant reductions in intraocular pressure within one hour of administration, with peak effects observed between six to eight hours post-dose.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Xalacom is presented as a clear, colorless ophthalmic solution. Key properties include:

  • pH: Typically maintained between 6.0 to 7.0 for ocular compatibility.
  • Osmolarity: Adjusted to match physiological levels to minimize irritation upon administration.
  • Stability: The formulation is stable under recommended storage conditions (typically at room temperature) for up to two years.

The excipients include benzalkonium chloride as a preservative, which also plays a role in maintaining solution stability.

Applications

Scientific Uses

Xalacom is primarily used in ophthalmology for managing conditions characterized by elevated intraocular pressure, such as:

  • Open-Angle Glaucoma: A chronic condition requiring long-term management to prevent vision loss.
  • Ocular Hypertension: Elevated intraocular pressure without visible glaucomatous damage, necessitating treatment to prevent progression.

Research continues into enhancing formulations like Xalacom through nanotechnology and other delivery systems to improve bioavailability and patient adherence to therapy.

Introduction to Xalacom in Glaucoma Therapeutics

Pharmacological Rationale for Fixed-Combination Ocular Hypotensive Agents

The therapeutic efficacy of Xalacom stems from the complementary mechanisms of its constituent agents targeting aqueous humor dynamics:

  • Latanoprost: A prostaglandin F₂α analogue that enhances uveoscleral outflow by remodeling extracellular matrix proteins in the ciliary body. Peak efficacy occurs 8-12 hours post-administration with sustained 24-hour IOP reduction [5] [8].
  • Timolol maleate: A non-selective β-adrenergic antagonist that reduces aqueous humor production by 20-30% through inhibition of cyclic AMP synthesis in ciliary epithelium [5].

The synergistic interaction between these agents was demonstrated in pivotal trials where the fixed-combination (FC) yielded significantly greater IOP reduction than either component alone. A 12-week randomized controlled trial comparing FC latanoprost/timolol against FC dorzolamide/timolol showed superior daytime IOP control (mean reduction: 9.7 mmHg vs. 9.5 mmHg), with significantly more patients achieving target IOP ≤16 mmHg (37.8% vs. 27.4%, p=0.01) [8]. This aligns with earlier regulatory studies where the FC provided 13-36% greater IOP reduction than monotherapy components [5].

Table 1: Comparative IOP Reduction Efficacy of Glaucoma Therapies

Therapy ClassMean IOP Reduction (%)Key MechanismClinical Advantage
Prostaglandin Analogs (e.g., Latanoprost)25-33%↑ Uveoscleral outflow24-hour efficacy; once-daily dosing
β-blockers (e.g., Timolol)20-25%↓ Aqueous productionLow allergy profile
Carbonic Anhydrase Inhibitors15-20%↓ Aqueous productionOral/topical options
Xalacom (Latanoprost/Timolol FC)33-36%Dual: ↓ production + ↑ outflowSynergistic; once-daily dosing

Data sources: [1] [5] [8]

The pharmacodynamic profile of the FC enables once-daily dosing without compromising efficacy. Evening administration capitalizes on natural circadian IOP fluctuations, providing optimal pressure control during nocturnal peaks when risk factors for glaucoma progression intensify [7] [8]. This contrasts with multi-bottle regimens requiring complex timing schedules that burden patients.

Historical Development of Prostaglandin Analogue/β-Blocker Synergy

The development pathway culminating in Xalacom reflects decades of innovation in ocular pharmacology:

  • Pre-1990s Era: Treatment relied on cholinergic agonists (e.g., pilocarpine, 1877) causing visual disturbances, and systemic carbonic anhydrase inhibitors (acetazolamide, 1954) with significant side effects. Timolol revolutionized therapy in 1978 as the first well-tolerated topical β-blocker but faced limitations in round-the-clock efficacy [1].
  • Prostaglandin Breakthrough: Latanoprost’s 1996 FDA approval marked a paradigm shift as the first prostaglandin analogue with once-daily efficacy. Its mechanism of increasing unconventional outflow circumvented side effects of aqueous suppressants. Regulatory trials confirmed superior IOP reduction versus timolol (mean difference: 1.2 mmHg) [1] [4].
  • Rational Combination Development: Pharmacological synergy was identified when adjunctive timolol augmented latanoprost’s IOP reduction by 13-20%. This led to the development of Xalacom, approved in Sweden (2000) as Europe’s first prostaglandin/β-blocker FC. Clinical trials demonstrated non-inferiority between the FC and concomitant separate bottles, validating the formulation’s bioequivalence [5] [7].

Table 2: Milestones in Fixed-Combination Glaucoma Therapy

YearDevelopment MilestoneClinical Impact
1877Pilocarpine introducedFirst miotic agent; required dosing 40-50x daily
1954Acetazolamide (oral CAI) marketedSignificant systemic side effects
1978Timolol FDA approvedGold standard β-blocker; twice-daily dosing
1996Latanoprost FDA approvedFirst once-daily prostaglandin; superior efficacy
2000Xalacom approved in EUFirst PG/β-blocker FC; simplified adherence
2011Generic latanoprost availableCost reduction expanded access

Data source: [1] [4]

The therapeutic rationale for this FC extended beyond IOP reduction. By eliminating the washout effect from sequential drop administration and reducing total preservative exposure, the FC offered potential advantages in ocular surface health preservation compared to unfixed regimens [3] [7]. Post-marketing surveillance confirmed sustained efficacy, with 5-year studies showing stable IOP control in >70% of patients without requiring additional medications [2].

Xalacom’s Role in the Evolution of Multidrug Adherence Strategies

Medication non-adherence remains a critical challenge in glaucoma management, with studies estimating 50% discontinuation rates within 6 months for multi-drug regimens [6]. Xalacom addressed this through two key strategies:

  • Regimen Simplification: Switching from unfixed combinations to FC reduces dosing frequency and administration steps. A German real-world study (N=1,160) showed 72% of patients previously on ≥2 medications maintained or improved IOP control after transitioning to Xalacom, eliminating 3-5 daily drop administrations [7]. Three-year persistence rates with the FC reached 61.7% versus 20-40% for multi-bottle regimens in comparable populations [3] [9].
  • Economic Accessibility: Generic availability (latanoprost, 2011) reduced costs significantly. Danish registry data (N=10,014) revealed 96% adherence (PDC) in patients switching between latanoprost formulations versus 92% in non-switchers (p<0.001), attributed to pharmacy-level substitutions minimizing out-of-pocket expenses [9].

Table 3: Adherence Metrics for Glaucoma Therapy Modalities

Therapy ApproachMean PDC1-Year Persistence RateKey Adherence Barrier Addressed
Multiple unfixed agents60-70%30-40%Complex dosing schedules
Branded monotherapy75-85%50-60%High cost
Generic monotherapy85-90%60-70%Affordability
Xalacom FC89-96%61.7% (3-year)Regimen complexity + cost

PDC = Proportion of Days Covered; Sources: [3] [6] [9]

Demographic disparities persist, with African American and Hispanic patients showing 15-20% lower adherence rates due to socioeconomic factors and historical distrust in healthcare systems [6]. Culturally tailored interventions like the GOAL program improved adherence by 53% in these populations by addressing specific barriers (cost, drop administration difficulty) through education and trust-building [6] [10].

Technological integrations further enhanced Xalacom’s adherence impact:

  • Electronic monitoring: "Smart bottles" with audiovisual reminders increased adherence from 53% to 88% in veterans with glaucoma [10].
  • Preservative-free formulations: Reduced ocular surface toxicity contributed to 99% PDC in Danish patients using preservative-free latanoprost formulations [9].

These advancements position Xalacom as a cornerstone in value-based glaucoma care, balancing efficacy, tolerability, and real-world usability.

Properties

CAS Number

852336-82-4

Product Name

Xalacom

IUPAC Name

(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate

Molecular Formula

C39H64N4O8S

Molecular Weight

749 g/mol

InChI

InChI=1S/C26H40O5.C13H24N4O3S/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20;1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3;10,14,18H,4-9H2,1-3H3/b8-3-;/t21-,22+,23+,24-,25+;10-/m00/s1

InChI Key

OKKZZTWDFXEJAH-LRWPTBCASA-N

SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O.CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O

Synonyms

Xalacom

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O.CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O.CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.